N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide
Description
This compound features a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo groups at positions 3 and 4, respectively. The 7-position is further modified with a 3-methoxybenzamide moiety. The dimethyl groups enhance steric bulk and lipophilicity, while the 3-methoxybenzamide group may influence binding affinity to biological targets such as kinases or bacterial proteins .
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-8-7-13(10-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPPMFJOHZWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on diverse sources, including its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : Tetrahydrobenzo[b][1,4]oxazepine
- Functional Groups : Dimethyl and methoxybenzamide substitutions
The molecular formula is with a molecular weight of 330.39 g/mol.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its therapeutic effects.
- Interaction with Receptors : The compound likely interacts with various receptors in the body, influencing signaling pathways that regulate physiological functions.
Pharmacological Effects
Studies have documented several pharmacological effects of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide:
- Antinociceptive Activity : The compound has demonstrated analgesic properties in animal models, suggesting its potential for pain management.
- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Case Studies
- Analgesic Effects : In a study involving rodent models, administration of the compound at varying doses resulted in a significant increase in pain threshold during the paw pinch test. The results indicated a dose-dependent relationship with maximum efficacy observed at higher doses .
- Antitumor Evaluation : A series of in vitro assays were conducted to assess the compound's effect on cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Benzo[b][1,4]oxazepin Derivatives
GSK2982772 (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide
- Core Structure : Shares the benzo[b][1,4]oxazepin backbone but differs in substituents (5-methyl, 4-oxo, and triazole carboxamide).
- Biological Activity : Potent RIPK1 inhibitor with anti-inflammatory effects, reducing cytokine production in ulcerative colitis (UC) models .
- Key Difference : The triazole carboxamide substituent likely enhances target specificity compared to the 3-methoxybenzamide group in the target compound.
Compound 12 (Heterocycles 2004)
- Core Structure : Benz[f][1,4]oxazepin (a fused bicyclic system with an additional benzene ring).
- Substituents : Benzyl and pyridyl ethyl acetamide groups.
- Synthesis : Hydrolysis with lithium hydroxide followed by acidification .
- Relevance : Demonstrates the structural flexibility of oxazepin cores but lacks data on biological targets.
Benzo[b][1,4]oxazin Derivatives ()
- Core Structure : Benzo[b][1,4]oxazin (lacking the azepine ring’s seven-membered structure).
- Synthesis : Uses cesium carbonate and DMF for coupling with phenyl-1,2,4-oxadiazoles, achieving high yields (>80%).
- Implications : The smaller oxazin core may reduce steric hindrance but limit interaction with larger protein targets compared to oxazepins .
Data Table: Structural and Functional Comparison
*Hypotheses based on structural parallels to cited analogues.
Key Research Findings and Implications
- Structural Determinants of Activity :
- The benzo[b][1,4]oxazepin core is versatile, accommodating substituents that modulate target specificity (e.g., triazole for RIPK1 vs. benzamide for FtsZ) .
- The 3-methoxy group is a conserved feature in both antibacterial (3-MBO) and anti-inflammatory (target compound) contexts, suggesting divergent structure-activity relationships.
- Synthetic Efficiency :
- Palladium-catalyzed couplings (e.g., Suzuki reaction in ) and cesium carbonate-mediated reactions () achieve high yields (>80%), offering scalable routes for analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
